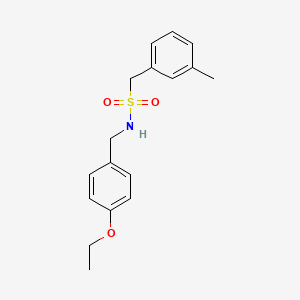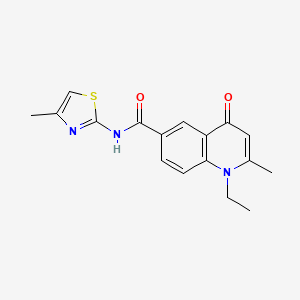![molecular formula C20H23N3O2 B4446726 N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4446726.png)
N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
Descripción general
Descripción
N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, commonly known as MPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB is a member of the benzamide family of compounds and is structurally similar to other compounds that have been shown to have biological activity.
Mecanismo De Acción
The mechanism of action of MPB is complex and involves interactions with multiple cellular targets. One of the primary targets of MPB is the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPB inhibits the activity of MAO, leading to increased levels of these neurotransmitters in the brain.
MPB also interacts with other cellular targets, including ion channels and receptors. These interactions can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPB are varied and depend on the specific target and tissue type. In the brain, MPB has been shown to increase levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to changes in mood, behavior, and cognition.
In cancer cells, MPB has been shown to inhibit DNA synthesis and induce cell cycle arrest. This can lead to decreased cell proliferation and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPB has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. It also has a well-defined chemical structure, which makes it easy to characterize and study.
One limitation of MPB is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design follow-up experiments. Additionally, MPB has been shown to have off-target effects on other cellular targets, which can complicate experimental results.
Direcciones Futuras
There are several future directions for research on MPB. One area of interest is the development of more selective inhibitors of MAO that do not have off-target effects. This could lead to more specific and effective treatments for neurological disorders.
Another area of interest is the development of MPB analogs that have improved anti-tumor activity. This could lead to the development of more effective cancer treatments.
Overall, MPB has shown promise as a compound with potential applications in several scientific fields. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Aplicaciones Científicas De Investigación
MPB has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPB has been shown to inhibit the activity of a specific enzyme that is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which has potential implications for the treatment of neurological disorders such as depression and anxiety.
In cancer research, MPB has been shown to have anti-tumor activity in vitro and in vivo. The mechanism of action of MPB in cancer cells is not fully understood, but it is thought to involve inhibition of DNA synthesis and cell cycle arrest.
Propiedades
IUPAC Name |
N-[2-methyl-5-(4-methylpiperazine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-8-9-17(20(25)23-12-10-22(2)11-13-23)14-18(15)21-19(24)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBLAOJPPDFVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({2-[(5-chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride](/img/structure/B4446652.png)


![N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4446669.png)
![3-ethyl-2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446680.png)
![4-[ethyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4446694.png)
![N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4446711.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4446731.png)
![2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4446734.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4446742.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4446749.png)

![2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4446760.png)